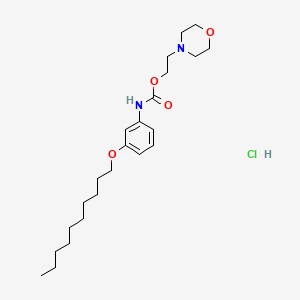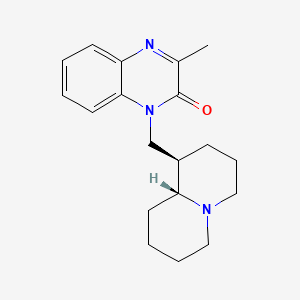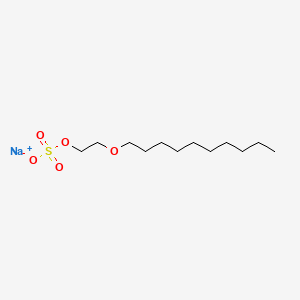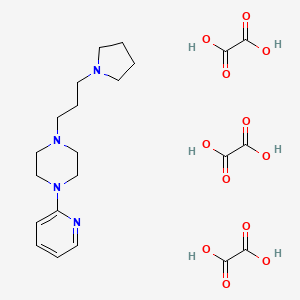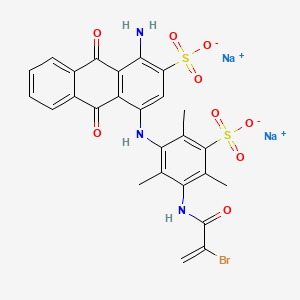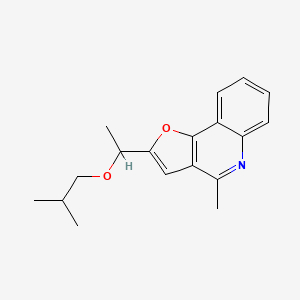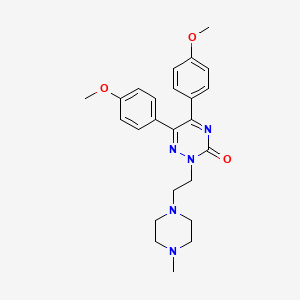
as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)-: is a synthetic organic compound that belongs to the class of triazinones. Triazinones are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. Common starting materials might include substituted anilines, piperazines, and triazine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential pharmacological activities. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. They could be investigated for activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry
In the industrial sector, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Triazinones: Other triazinone derivatives with different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Phenyl Derivatives: Compounds with phenyl groups substituted at various positions.
Uniqueness
The uniqueness of as-Triazin-3(2H)-one, 5,6-bis(p-methoxyphenyl)-2-(2-(4-methyl-1-piperazinyl)ethyl)- lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
102486-47-5 |
|---|---|
Molecular Formula |
C24H29N5O3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C24H29N5O3/c1-27-12-14-28(15-13-27)16-17-29-24(30)25-22(18-4-8-20(31-2)9-5-18)23(26-29)19-6-10-21(32-3)11-7-19/h4-11H,12-17H2,1-3H3 |
InChI Key |
PQVDOHYOUIVUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCN2C(=O)N=C(C(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



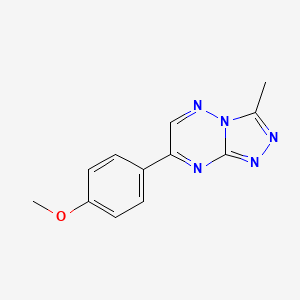
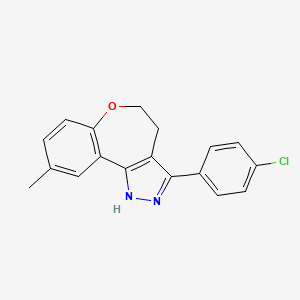
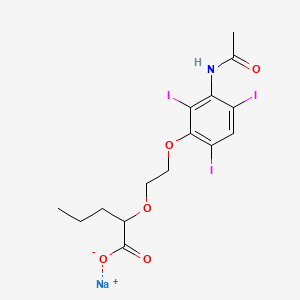
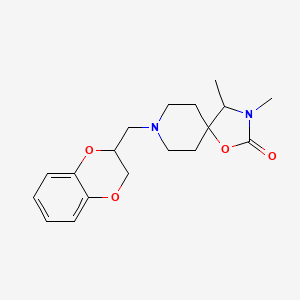
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
